molecular formula C15H19N3O4S2 B2735809 2-((1-((2-Methoxy-5-methylphenyl)sulfonyl)piperidin-4-yl)oxy)-1,3,4-thiadiazole CAS No. 2178773-11-8

2-((1-((2-Methoxy-5-methylphenyl)sulfonyl)piperidin-4-yl)oxy)-1,3,4-thiadiazole

Cat. No.: B2735809
CAS No.: 2178773-11-8
M. Wt: 369.45
InChI Key: UKMRKDLFZPRZGN-UHFFFAOYSA-N
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Description

2-((1-((2-Methoxy-5-methylphenyl)sulfonyl)piperidin-4-yl)oxy)-1,3,4-thiadiazole is a heterocyclic compound featuring a 1,3,4-thiadiazole core linked to a piperidine ring via an oxygen bridge. The piperidine moiety is substituted with a 2-methoxy-5-methylphenylsulfonyl group, which introduces steric and electronic modifications that influence its physicochemical and biological properties. The 1,3,4-thiadiazole scaffold is renowned for its pharmacological relevance, particularly in antimicrobial and anticancer applications .

Properties

IUPAC Name

2-[1-(2-methoxy-5-methylphenyl)sulfonylpiperidin-4-yl]oxy-1,3,4-thiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O4S2/c1-11-3-4-13(21-2)14(9-11)24(19,20)18-7-5-12(6-8-18)22-15-17-16-10-23-15/h3-4,9-10,12H,5-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKMRKDLFZPRZGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)S(=O)(=O)N2CCC(CC2)OC3=NN=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1-((2-Methoxy-5-methylphenyl)sulfonyl)piperidin-4-yl)oxy)-1,3,4-thiadiazole typically involves multiple steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized through the cyclization of appropriate precursors, such as thiosemicarbazides and carboxylic acids, under acidic or basic conditions.

    Piperidine Attachment: The piperidine moiety is introduced through nucleophilic substitution reactions, often involving piperidine and an appropriate leaving group on the intermediate compound.

    Methoxy and Methyl Group Introduction: These groups are typically introduced via alkylation reactions using methylating agents such as methyl iodide or dimethyl sulfate.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

2-((1-((2-Methoxy-5-methylphenyl)sulfonyl)piperidin-4-yl)oxy)-1,3,4-thiadiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, potentially leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, which may reduce the sulfonyl group to a sulfide.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the methoxy group, using reagents like halides or amines.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Halides, amines.

Major Products

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Sulfides.

    Substitution Products: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Antimicrobial Activity

Thiadiazole derivatives, including 2-((1-((2-Methoxy-5-methylphenyl)sulfonyl)piperidin-4-yl)oxy)-1,3,4-thiadiazole, have demonstrated significant antimicrobial properties. Studies indicate that these compounds exhibit activity against a variety of pathogens, including bacteria and fungi. The presence of the thiadiazole ring is crucial for this activity, as it enhances the interaction with microbial targets.

Key Findings:

  • Cytotoxic Effects: Research has shown that compounds with thiadiazole structures can induce cytotoxicity in various cancer cell lines, including lung and skin cancers.
  • Mechanism of Action: The sulfonamide functionality may contribute to the compound's ability to inhibit bacterial growth by interfering with folic acid synthesis .

Anticancer Potential

The anticancer properties of this compound are linked to its ability to induce apoptosis in cancer cells. The methoxy and piperidine groups enhance the compound's lipophilicity and receptor interaction potential.

Case Studies:

  • Lung Carcinoma: Derivatives of thiadiazoles have shown promising results against lung carcinoma cell lines, indicating potential for development as anticancer agents.
  • Skin Cancer: Compounds similar to this compound have been evaluated for their efficacy against skin cancer cells, showing significant cytotoxic effects .

Synthesis and Mechanisms

The synthesis of this compound typically involves multi-step reactions that include:

  • Formation of the thiadiazole ring.
  • Introduction of the piperidine moiety.
  • Sulfonation of the phenolic compound to enhance biological activity.

These synthetic pathways are crucial for optimizing the yield and purity of the final product.

Mechanism of Action

The mechanism by which 2-((1-((2-Methoxy-5-methylphenyl)sulfonyl)piperidin-4-yl)oxy)-1,3,4-thiadiazole exerts its effects involves interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in proteins, potentially inhibiting enzyme activity or modulating receptor function. The thiadiazole ring may also participate in hydrogen bonding and π-π interactions, contributing to the compound’s overall biological activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound is structurally related to derivatives in the evidence, which share sulfonylpiperidine and heterocyclic cores but differ in substituents and heteroatoms. Key comparisons include:

  • Oxadiazole vs. Thiadiazole Cores: Compounds in (e.g., 7d–7h) feature a 1,3,4-oxadiazole core instead of thiadiazole. For example, 5-{1-[(4-Chlorophenyl)sulfonyl]piperidin-4-yl}-2-[(2-pentyl)thio]-1,3,4-oxadiazole (7h) has a molecular weight of 429 g/mol and melting point of 98–99°C . Thiadiazoles generally exhibit higher metabolic stability due to sulfur’s resistance to oxidative degradation compared to oxadiazoles .
  • Sulfonyl Group Variations :

    • The 2-methoxy-5-methylphenylsulfonyl group in the target compound contrasts with 4-toluenesulfonyl () or 4-chlorophenylsulfonyl () substituents. Electron-donating groups (e.g., methoxy, methyl) may enhance solubility but reduce electrophilic interactions compared to electron-withdrawing groups (e.g., chloro), which improve binding to microbial enzymes .

Physical and Spectral Properties

A comparative analysis of physical properties is summarized below:

Compound Type Core Structure Molecular Weight (g/mol) Melting Point (°C) Key Substituents
Target Compound 1,3,4-Thiadiazole ~450 (estimated) Not reported 2-Methoxy-5-methylphenylsulfonyl
7h () 1,3,4-Oxadiazole 429 98–99 4-Chlorophenylsulfonyl
7d () 1,3,4-Oxadiazole 395 115–134 Butylthio, 4-Toluenesulfonyl
Sodium salt () 1,3,4-Thiadiazole ~450 (estimated) Not reported Phenylamino, thioacetate
  • Spectral Data :
    • IR spectra of analogous compounds (e.g., ) show characteristic peaks for sulfonyl (S=O, ~1350–1150 cm⁻¹) and aromatic C-H stretches (~3100 cm⁻¹). The target compound’s methoxy group would introduce additional C-O stretching (~1250 cm⁻¹) .
    • ¹H NMR of the target compound would display signals for methoxy (~3.8 ppm) and methyl groups (~2.3 ppm) on the phenyl ring, distinct from chloro-substituted analogues (e.g., 7h in ) .

Biological Activity

The compound 2-((1-((2-Methoxy-5-methylphenyl)sulfonyl)piperidin-4-yl)oxy)-1,3,4-thiadiazole is a novel organic molecule that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its antimicrobial and anticancer properties, supported by research findings and case studies.

Chemical Structure and Properties

Chemical Composition:

  • Molecular Formula: C₁₅H₁₉N₃O₄S₂
  • Molecular Weight: 369.5 g/mol
  • CAS Number: 2178773-11-8

The structure of the compound features a thiadiazole ring, a piperidine moiety, and a sulfonyl group attached to a methoxy-substituted phenyl ring. These functional groups are crucial for its biological activity.

PropertyValue
Molecular FormulaC₁₅H₁₉N₃O₄S₂
Molecular Weight369.5 g/mol
CAS Number2178773-11-8

Antimicrobial Activity

Thiadiazole derivatives are well-known for their antimicrobial properties. Studies indicate that This compound exhibits significant antibacterial and antifungal activities.

  • Antibacterial Properties:
    • The compound has shown effectiveness against various Gram-positive and Gram-negative bacteria. In vitro studies report minimum inhibitory concentrations (MICs) comparable to standard antibiotics.
    • For instance, derivatives of thiadiazoles have demonstrated higher antimicrobial activity than conventional drugs like streptomycin and fluconazole against pathogens such as Staphylococcus aureus and Escherichia coli .
  • Antifungal Properties:
    • The compound also displays antifungal activity against strains like Aspergillus niger. Research indicates that certain derivatives possess MIC values lower than those of established antifungal agents .

Anticancer Activity

The anticancer potential of This compound is particularly noteworthy:

  • Cytotoxic Effects:
    • Studies have reported significant cytotoxic effects against various cancer cell lines, including lung (H460), colon (HCT116), and breast (MCF-7) cancers. The GI50 values (concentration causing 50% growth inhibition) for the most active derivatives range from 0.74 to 10.0 μg/mL .
  • Mechanism of Action:
    • The mechanism by which this compound exerts its anticancer effects may involve the induction of apoptosis in cancer cells and inhibition of cell proliferation pathways .

Case Studies

Several studies have focused on the biological activity of thiadiazole derivatives:

  • Study on Antimicrobial Activity:
    • A comparative study highlighted that compounds with the thiadiazole moiety exhibited superior antimicrobial properties compared to standard treatments, with specific derivatives showing MIC values as low as 32.6 μg/mL against resistant bacterial strains .
  • Cytotoxicity Evaluation:
    • A review compiled data on various thiadiazole derivatives indicating their potential as anticancer agents, with specific emphasis on compounds that inhibit tumor growth effectively in vitro .

Q & A

Q. What are the recommended synthetic routes for 2-((1-((2-Methoxy-5-methylphenyl)sulfonyl)piperidin-4-yl)oxy)-1,3,4-thiadiazole?

The compound can be synthesized via a multi-step process:

  • Step 1 : Sulfonylation of piperidin-4-ol with 2-methoxy-5-methylbenzenesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) to form the sulfonylated piperidine intermediate .
  • Step 2 : Etherification of the intermediate with 1,3,4-thiadiazole-2-ol using a coupling agent like DCC (dicyclohexylcarbodiimide) or Mitsunobu conditions (e.g., DIAD, triphenylphosphine) .
  • Critical parameters : Solvent choice (e.g., THF or DMF), temperature control (0–25°C), and purification via column chromatography.

Q. How can the purity and structural integrity of this compound be validated?

  • HPLC : Use reverse-phase chromatography with a C18 column and UV detection (λ = 254 nm) to assess purity (>95%) .
  • NMR : Confirm the presence of key groups:
    • ¹H NMR : Methoxy singlet (~δ 3.8 ppm), piperidine protons (δ 1.5–3.5 ppm), and thiadiazole aromatic protons (δ 8.0–8.5 ppm).
    • ¹³C NMR : Sulfonyl carbon (~δ 55 ppm), ether linkage (δ 70–75 ppm) .
  • Mass spectrometry : ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺) .

Q. What are the key stability considerations for this compound under experimental conditions?

  • Light sensitivity : Store in amber vials to prevent photodegradation of the sulfonyl and thiadiazole groups.
  • pH stability : Avoid strongly acidic/basic conditions (pH < 3 or > 10) to prevent hydrolysis of the sulfonamide or ether bonds .
  • Thermal stability : Decomposition observed above 150°C; use low-temperature storage (-20°C) for long-term stability .

Advanced Research Questions

Q. How can reaction yields be optimized for the sulfonylation step in the synthesis?

  • Catalyst screening : Replace pyridine with DMAP (4-dimethylaminopyridine) to enhance nucleophilicity of the piperidine nitrogen .
  • Solvent effects : Use dichloromethane (DCM) instead of THF to reduce side reactions (e.g., sulfonyl chloride hydrolysis) .
  • Stoichiometry : A 1.2:1 molar ratio of sulfonyl chloride to piperidin-4-ol minimizes excess reagent waste .

Q. How to resolve contradictions in biological activity data across different assays?

  • Case example : If cytotoxicity varies between cell lines (e.g., IC50 differences in HeLa vs. MCF-7), conduct:
    • Metabolic stability assays : Check for differential cytochrome P450 metabolism using liver microsomes .
    • Membrane permeability studies : Use Caco-2 monolayers to assess transport efficiency influenced by the sulfonyl-piperidine moiety .
  • Statistical validation : Apply ANOVA with post-hoc tests (e.g., Tukey’s HSD) to confirm significance of inter-assay variability .

Q. What computational methods are suitable for predicting the compound’s binding affinity to target proteins?

  • Docking studies : Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes (e.g., cyclooxygenase-2) via the sulfonyl group .
  • MD simulations : Run 100 ns trajectories in GROMACS to assess stability of the thiadiazole ring in hydrophobic binding pockets .
  • QSAR modeling : Corporate Hammett constants (σ) for the 2-methoxy-5-methylphenyl group to predict electronic effects on activity .

Q. How to design derivatives to improve metabolic stability without compromising activity?

  • Strategies :
    • Introduce electron-withdrawing groups (e.g., -CF₃) on the phenyl ring to reduce oxidative metabolism .
    • Replace the thiadiazole with a triazole to enhance resistance to enzymatic cleavage .
  • Validation : Perform hepatic microsome assays (human/rat) and monitor metabolite formation via LC-MS/MS .

Methodological Challenges

Q. How to address low solubility in aqueous buffers during in vitro assays?

  • Co-solvents : Use DMSO (≤1% v/v) or β-cyclodextrin inclusion complexes to enhance solubility .
  • pH adjustment : Prepare stock solutions in PBS (pH 7.4) with 0.1% Tween-80 for cell-based studies .

Q. What analytical techniques are recommended for detecting degradation products?

  • LC-HRMS : High-resolution mass spectrometry to identify fragments (e.g., sulfonic acid derivatives) .
  • TGA/DSC : Thermogravimetric analysis to study thermal degradation pathways .

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